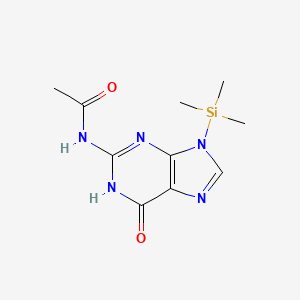

N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide

CAS No.: 62374-31-6

Cat. No.: VC15923909

Molecular Formula: C10H15N5O2Si

Molecular Weight: 265.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62374-31-6 |

|---|---|

| Molecular Formula | C10H15N5O2Si |

| Molecular Weight | 265.34 g/mol |

| IUPAC Name | N-(6-oxo-9-trimethylsilyl-1H-purin-2-yl)acetamide |

| Standard InChI | InChI=1S/C10H15N5O2Si/c1-6(16)12-10-13-8-7(9(17)14-10)11-5-15(8)18(2,3)4/h5H,1-4H3,(H2,12,13,14,16,17) |

| Standard InChI Key | OIOQIKYMNRFFKZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[Si](C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C10H15N5O2Si |

| Molecular Weight | 265.34 g/mol |

| CAS Registry Number | 62374-31-6 |

| Solubility | Likely moderate in organic solvents due to TMS group |

The TMS group’s electron-donating effects may slightly alter the purine ring’s electronic distribution, affecting reactivity and binding affinity.

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide involves sequential functionalization of a purine precursor. A generalized pathway includes:

-

Purine Core Formation: Condensation reactions between pyrimidine and imidazole derivatives yield the unsubstituted purine skeleton.

-

Introduction of the TMS Group: Silane reagents (e.g., trimethylsilyl chloride) under basic conditions facilitate silylation at position 9.

-

Acetamide Installation: Acylation at position 2 using acetyl chloride or acetic anhydride completes the structure.

Yield optimization often requires careful control of reaction conditions (e.g., temperature, catalysts). For instance, silylation may proceed more efficiently in anhydrous tetrahydrofuran (THF) with triethylamine as a base.

Challenges and Solutions

-

Regioselectivity: Ensuring selective substitution at positions 2 and 9 necessitates protective group strategies. For example, temporary protection of reactive sites (e.g., amino groups) can prevent undesired side reactions.

-

Purification: The compound’s moderate solubility complicates isolation. Column chromatography with gradients of ethyl acetate and hexane is commonly employed.

Biological Activity and Mechanistic Insights

Purine Mimicry and Target Engagement

As a purine analog, N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide may interfere with purine metabolism or signaling pathways. Potential mechanisms include:

-

Enzyme Inhibition: Competitive binding to purine-binding enzymes (e.g., xanthine oxidase, adenosine deaminase) could alter substrate processing.

-

Nucleic Acid Interaction: Intercalation or base-pairing with DNA/RNA might disrupt replication or transcription.

In vitro studies are required to validate these hypotheses, particularly assays measuring inhibition constants (Ki) or binding affinities.

Comparative Bioactivity

Preliminary comparisons with related compounds highlight structural determinants of activity:

The TMS group in N-(6-Oxo-9-(trimethylsilyl)-6,9-dihydro-1H-purin-2-yl)acetamide may confer superior pharmacokinetic properties compared to acetylated analogs.

Comparison with Related Purine Derivatives

Structural and Functional Analysis

| Feature | N-(6-Oxo-9-TMS...) | N2,9-Diacetylguanine | 2-(6-Oxo-9H-purin-9-yl)acetic acid |

|---|---|---|---|

| Position 9 Substituent | TMS group | Acetyl group | Methoxy group |

| Position 2 Substituent | Acetamide | Acetamide | Carboxylic acid |

| Lipophilicity | High | Moderate | Low |

| Bioactivity Focus | Enzyme inhibition | Antitumor | Nucleic acid interaction |

The TMS group’s hydrophobicity may enhance blood-brain barrier penetration, a potential advantage in neuropharmacology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume